Ethyl tetrahydrofurfuryl ether
Overview
Description
Ethyl tetrahydrofurfuryl ether is an organic compound derived from furfural, a biomass-derived chemical. It is known for its high stability and high octane number, making it an attractive derivative for various applications, particularly as a fuel component .
Mechanism of Action
Target of Action
Ethyl tetrahydrofurfuryl ether is primarily used as a polymerization initiator and structure regulator for the synthesis of solution-polymerized styrene-butadiene rubber . Its main targets are the monomers in the polymerization process, where it helps to initiate the reaction and regulate the structure of the resulting polymer .
Mode of Action
This compound interacts with its targets by increasing solvent polarity, improving catalyst activity, and enhancing the reaction initiation rate . This interaction results in an improved overall reaction rate, leading to more efficient and controlled polymerization .
Biochemical Pathways
It is known that it plays a crucial role in the polymerization process of styrene-butadiene rubber . The compound’s ability to increase solvent polarity and improve catalyst activity can influence various biochemical pathways involved in this process .
Pharmacokinetics
Given its use as a solvent and reaction medium in organic synthesis , it can be inferred that its bioavailability would be influenced by factors such as its concentration in the reaction mixture, the nature of the other reactants, and the specific conditions of the reaction.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the physical and chemical properties of the reaction medium in which it is used . By increasing solvent polarity and improving catalyst activity, it facilitates the polymerization process and helps control the structure of the resulting polymer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored sealed and away from fire sources and high-temperature environments . Additionally, its effectiveness as a solvent and reaction medium can be affected by the presence of other substances in the reaction mixture .
Biochemical Analysis
Biochemical Properties
It is known to be used in organic synthesis, suggesting that it may interact with various enzymes, proteins, and other biomolecules in these reactions
Cellular Effects
It is known to have low toxicity , suggesting that it may have minimal adverse effects on cell function
Molecular Mechanism
It is known to be used in organic synthesis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfuryl ether is typically synthesized through a two-step process. The first step involves the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol. This is followed by an etherification reaction with ethanol in the presence of a strong Bronsted acid catalyst . The reaction conditions often involve the use of commercial palladium catalysts supported on activated carbon, with trifluoroacetic acid as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The process involves the reductive etherification of furfural with ethanol, utilizing commercial palladium catalysts supported on activated carbon .
Chemical Reactions Analysis
Types of Reactions: Ethyl tetrahydrofurfuryl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce furfural derivatives.
Reduction: It can be reduced to form tetrahydrofurfuryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Strong acids like hydrochloric acid or sulfuric acid are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Furfural derivatives.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted furfural derivatives.
Scientific Research Applications
Ethyl tetrahydrofurfuryl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential as a bio-based chemical.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used as a fuel additive due to its high stability and high octane number.
Comparison with Similar Compounds
- Furfuryl ethyl ether
- Tetrahydrofurfuryl alcohol
- Difurfuryl ether
Comparison: Ethyl tetrahydrofurfuryl ether is unique due to its high stability and high octane number, making it particularly suitable as a fuel component. Compared to furfuryl ethyl ether and difurfuryl ether, it offers better performance in terms of stability and reactivity. Tetrahydrofurfuryl alcohol, while similar in structure, lacks the ether functionality that provides this compound with its unique properties .
Properties
IUPAC Name |
2-(ethoxymethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFKMYLDDDNUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886169 | |
Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-71-6 | |
Record name | 2-(Ethoxymethyl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62435-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62435-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Tetrahydrofurfuryl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary advantages of the synthesized Ethyl tetrahydrofurfuryl ether, and how does its production method contribute to these benefits?
A1: The synthesis methods described for this compound prioritize safety and environmental friendliness. [, ] These methods utilize readily available starting materials like tetrahydrofurfuryl alcohol and diethyl carbonate. [, ] The use of alkali or basic salts as catalysts further promotes a cleaner reaction with reduced byproducts. [, ] This results in a high-purity product while minimizing environmental impact due to fewer waste products. [, ]
Q2: Beyond its direct applications, what other roles does this compound play in chemical reactions, and what implications might this have for future research?
A2: Interestingly, this compound can also be generated as a byproduct in reactions involving furfural. [] Specifically, during the hydrogenation of furfural to alcohols using Ni-Cu/Al2O3 catalysts, this compound forms through the nucleophilic addition of furfural with ethanol. [] This highlights the compound's potential involvement in various catalytic processes and opens avenues for exploring its role in other reactions. Further research could focus on optimizing reaction conditions to either maximize or minimize its formation depending on the desired outcome.
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